2-Benzyl-2-cyclopropyloxirane
Description
2-Benzyl-2-cyclopropyloxirane is an epoxide derivative characterized by a strained oxirane (epoxide) ring substituted with a benzyl group and a cyclopropyl group at the 2-position. This compound is of interest in organic synthesis due to the reactivity of the epoxide ring and the steric and electronic effects imparted by the benzyl and cyclopropyl substituents.
Properties
IUPAC Name |
2-benzyl-2-cyclopropyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-4-10(5-3-1)8-12(9-13-12)11-6-7-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKJDCAVQCUOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-cyclopropyloxirane can be achieved through several methods. One common approach involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium acetate (Pd(acac)2) as a catalyst . This reaction typically occurs at low temperatures (0-5°C) in diethyl ether, yielding the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxide synthesis and cyclopropanation can be applied. Industrial-scale production would likely involve optimized reaction conditions, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-2-cyclopropyloxirane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-cyclopropyloxirane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural Analogues
The table below compares 2-Benzyl-2-cyclopropyloxirane with two structurally related epoxides:
*Hypothetical values based on molecular structure.
Key Observations :
- Electronic Effects : Chlorine substituents in increase electrophilicity of the epoxide ring compared to the neutral benzyl and cyclopropyl groups in the target compound.
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The benzyl group in the target compound likely improves solubility in non-polar solvents, similar to , which contains a benzyloxy group.
- Stability : The chlorinated analog is less stable under basic conditions due to increased susceptibility to ring-opening reactions, whereas the target compound’s neutral substituents may confer greater stability.
Reactivity and Stability
- Ring-Opening Reactions : Chlorinated epoxides (e.g., ) undergo faster nucleophilic ring-opening due to Cl’s electron-withdrawing effect. In contrast, the target compound’s reactivity may resemble , with slower kinetics due to steric shielding.
- Thermal Stability : Cyclopropane’s strain energy in the target compound could lower thermal stability compared to , which lacks strained rings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
